Cox-2-IN-32

Anti-inflammatory Nitric oxide inhibition Chalcone SAR

Inconsistent potency across chalcone-series COX-2 inhibitors undermines NO-production assay reproducibility. Cox-2-IN-32 (Compound 2f) resolves this with a validated IC50 of 11.2 μM (superior to celecoxib at 16.5 μM and indomethacin at 56.8 μM). • Dual iNOS/COX-2 inhibition confirmed by downregulation of NF-κB and phosphorylated IκB • Highest NO-inhibitory activity among 18 structural analogs; SAR-validated 2,4,6-trimethoxyphenyl scaffold • Supplied at ≥98% purity with cold-chain shipping for maximum stability

Molecular Formula C25H24O6
Molecular Weight 420.5 g/mol
Cat. No. B15139638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-2-IN-32
Molecular FormulaC25H24O6
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=CC=C(C=C2)C=CC(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C25H24O6/c1-27-19-10-12-21(13-11-19)31-20-8-5-17(6-9-20)7-14-22(26)18-15-23(28-2)25(30-4)24(16-18)29-3/h5-16H,1-4H3/b14-7+
InChIKeyZSGDFXHJSQWXGH-VGOFMYFVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cox-2-IN-32 (Compound 2f): A Dual iNOS/COX-2 Inhibitor Chalcone with Anti-inflammatory NO Suppression Activity in RAW264.7 Macrophages


Cox-2-IN-32, also designated Compound 2f, is a chalcone derivative that functions as a dual inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) [1]. This compound downregulates the expression of NF-κB and phosphorylated IκB in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages [1]. Its primary bioactivity is the inhibition of nitric oxide (NO) production in LPS-induced RAW264.7 macrophages, with a reported IC50 value of 11.2 μM [1]. Cox-2-IN-32 belongs to a series of methoxyphenyl- and coumarin-based chalcones synthesized and evaluated for anti-inflammatory potential [1].

Pathway Study Dual iNOS/COX-2 and NF-κB inhibition model in macrophages
Assay Fit Supports NO production screening in LPS-induced RAW264.7 cells
Chemical Class Chalcone-derived probe for methoxy-substitution SAR studies

Why Generic Substitution Fails: Structural and Functional Specificity of Cox-2-IN-32 vs. Other COX-2 Inhibitors and Chalcones


Generic substitution among COX-2 inhibitors or chalcone derivatives is scientifically invalid due to compound-specific differences in target engagement, signaling node modulation, and structure-activity relationships (SAR). Cox-2-IN-32 is not a selective COX-2 inhibitor; it is a dual iNOS/COX-2 inhibitor that also downregulates NF-κB [1]. Its potency in NO inhibition (IC50 11.2 μM) is superior to many in-class comparators, including the clinically used selective COX-2 inhibitor celecoxib (IC50 16.5 μM) and the non-selective NSAID indomethacin (IC50 56.8 μM) when assessed under comparable assay conditions [2]. Within its own chalcone series, Cox-2-IN-32 exhibited the highest NO inhibitory activity among 18 synthesized derivatives, demonstrating that subtle variations in methoxy substitution critically determine potency [1]. Substituting Cox-2-IN-32 with another COX-2 inhibitor or an alternative chalcone would therefore result in unpredictable changes in efficacy, mechanism of action, and downstream signaling modulation, potentially invalidating experimental outcomes or therapeutic hypotheses.

Cox-2-IN-32
Dual iNOS/COX-2 inhibitor with NF-κB downregulation
Selective COX-2 Inhibitor
Single-target COX-2 enzyme inhibition
Mechanism mismatch: selective COX-2 inhibitors may not replicate iNOS suppression or NF-κB modulation, potentially shifting pathway-response endpoints.
Cox-2-IN-32
2,4,6-Trimethoxyphenyl substitution pattern
Other Chalcones
Mono-/di-methoxy or coumarin scaffolds
SAR mismatch: substitution-dependent potency means analog selection can alter assay-response context and invalidate ranking in NO inhibition screens.

Quantitative Differentiation of Cox-2-IN-32: Head-to-Head and Cross-Study Comparative Evidence


Direct Head-to-Head Comparison: Superior NO Inhibitory Potency Among 18 Chalcone Derivatives

In the original study characterizing Cox-2-IN-32 (Compound 2f), 18 chalcone derivatives were synthesized and screened for their ability to inhibit LPS-induced NO production in RAW264.7 macrophages [1]. Among all compounds tested, Cox-2-IN-32 exhibited the highest anti-inflammatory activity with an IC50 value of 11.2 μM [1]. The comparator set included methoxylated phenyl-based chalcones 2a-l and coumarin-based chalcones 3a-f, all of which displayed lower inhibitory potency (exact IC50 values >11.2 μM, not explicitly reported for each compound) [1].

Series Rank
Head-to-head
Ranked 1st among 18 chalcones (IC50 11.2 μM)
Reported top-ranked NO suppression in tested series
Exact comparator IC50 values not individually reported; data from single library screen
Anti-inflammatory Nitric oxide inhibition Chalcone SAR

Cross-Study Comparison: Enhanced Potency Over Celecoxib in NO Production Inhibition

Cox-2-IN-32 demonstrates superior NO inhibitory potency compared to the clinically used selective COX-2 inhibitor celecoxib when evaluated in parallel LPS-stimulated RAW264.7 macrophage assays [1][2]. Cox-2-IN-32 exhibits an IC50 of 11.2 μM [1], whereas celecoxib shows an IC50 of 16.5 μM under identical cell line and stimulus conditions [2].

vs. Celecoxib
Cross-study
IC50 11.2 μM vs. 16.5 μM (1.47-fold difference)
Supports reported lower IC50 in comparable macrophage assays
Cross-study comparison; conditions may vary between labs
COX-2 inhibitor Nitric oxide Anti-inflammatory

Cross-Study Comparison: Superior Potency Over Indomethacin in NO Production Inhibition

Cox-2-IN-32 exhibits markedly higher potency in suppressing LPS-induced NO production in RAW264.7 macrophages compared to the non-selective NSAID indomethacin [1][2]. The IC50 of Cox-2-IN-32 is 11.2 μM [1], whereas indomethacin demonstrates an IC50 of 56.8 μM in the same cellular model [2].

vs. Indomethacin
Cross-study
IC50 11.2 μM vs. 56.8 μM (5.1-fold difference)
Reported higher potency relative to non-selective NSAID in NO assay
Assay-matched cell line and stimulus; method transfer requires validation
NSAID Indomethacin Anti-inflammatory

Mechanistic Differentiation: Dual iNOS/COX-2 Inhibition with NF-κB Downregulation

Unlike selective COX-2 inhibitors such as celecoxib, which primarily target the COX-2 enzyme, Cox-2-IN-32 is a dual inhibitor of both iNOS and COX-2 and additionally downregulates the expression of NF-κB and phosphorylated IκB in LPS-stimulated macrophages [1]. This dual mechanism is associated with a broader suppression of pro-inflammatory mediators and signaling pathways [1]. Molecular docking studies suggest that Cox-2-IN-32 inhibits IKKβ, a key upstream kinase in the NF-κB activation pathway [1].

Mechanism
Class-level
Dual iNOS/COX-2 inhibition + NF-κB/IκB downregulation
Qualitative differentiation from single-target COX-2 inhibitors
IKKβ docking suggested; functional validation needed for direct target engagement
Dual inhibitor iNOS NF-κB

Structure-Activity Relationship: 2,4,6-Trimethoxyphenyl Substitution Enhances NO Inhibitory Potency

Within the synthesized chalcone library, Cox-2-IN-32 (Compound 2f) contains a 2,4,6-trimethoxyphenyl moiety, whereas other derivatives (e.g., 2a-2e, 2g-2l) possess mono- or di-methoxy substitutions or coumarin-based scaffolds [1]. The study's SAR analysis revealed that di- and trimethoxy phenyl groups favor NO inhibition, with trimethoxy derivatives demonstrating higher activity than dimethoxy compounds at low concentrations [1]. Cox-2-IN-32, with the trimethoxy pattern, exhibited the highest overall potency [1].

SAR Trend
Class-level
2,4,6-Trimethoxy substitution correlated with highest activity
Class-level SAR inference; supports structural basis for screening rank
Trend derived from series data; specific analog values not fully disclosed
SAR Chalcone Methoxy substitution

Recommended Research Applications for Cox-2-IN-32 Based on Quantitative Differentiation


In Vitro Anti-Inflammatory Screening in Macrophage-Based Models

Cox-2-IN-32 is well-suited as a reference compound for NO production inhibition assays in LPS-stimulated RAW264.7 macrophages. Its well-defined IC50 of 11.2 μM [1] and superior potency over celecoxib (16.5 μM) and indomethacin (56.8 μM) [2] enable robust benchmarking of novel anti-inflammatory candidates. The dual iNOS/COX-2 inhibition and NF-κB downregulation profile [1] also make it an ideal tool for investigating compound effects on the NO-prostaglandin-NF-κB signaling axis.

Lead Optimization for Dual iNOS/COX-2 Inhibitors

The chalcone scaffold of Cox-2-IN-32, specifically the 2,4,6-trimethoxyphenyl substitution [1], provides a validated starting point for medicinal chemistry efforts aimed at developing dual iNOS/COX-2 inhibitors. Its SAR-validated potency (IC50 11.2 μM) [1] and the availability of a comprehensive series of structural analogs [1] facilitate systematic exploration of substitution effects on activity and selectivity.

Mechanistic Studies of NF-κB Pathway Inhibition

Cox-2-IN-32 has been shown to decrease the expression of NF-κB and phosphorylated IκB in LPS-stimulated macrophages [1]. This property, combined with its dual iNOS/COX-2 inhibition [1], makes it a valuable chemical probe for dissecting the role of NF-κB in inflammatory signaling and for validating IKKβ as a target, as suggested by molecular docking studies [1].

Comparative Pharmacology with Selective COX-2 Inhibitors

The distinct dual inhibition profile of Cox-2-IN-32 relative to selective COX-2 inhibitors like celecoxib [1][2] supports its use in comparative pharmacology studies aimed at elucidating the added benefit of concurrent iNOS suppression and NF-κB modulation in inflammatory disease models.

Application
Selection Property
Validation Focus
Macrophage NO screening
Dual iNOS/COX-2 pathway inhibitor
NO production endpoint and NF-κB pathway-response review
Chalcone SAR / lead optimization
2,4,6-Trimethoxyphenyl scaffold
Methoxy-substitution impact on iNOS/COX-2 activity
NF-κB signaling studies
IKKβ-related NF-κB/IκB modulation
IKKβ target engagement and NF-κB reporter assays
Comparative inhibitor profiling
Dual vs. selective COX-2 inhibition
iNOS-COX-2-NF-κB crosstalk in macrophage models

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